Cerlapirdine, also known as SAM-531 or PF-05212365, is a synthetic compound classified as a selective and potent antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. [, , ] This classification positions it as a key research tool for investigating the role of 5-HT6 receptors in various physiological and pathological processes. While cerlapirdine has been explored clinically for Alzheimer's disease treatment, this analysis will focus solely on its scientific research applications.
Cerlapirdine, also known as SAM-531 or WAY-262,531, is classified as a selective serotonin 5-HT6 receptor antagonist. It was developed by Wyeth Pharmaceuticals, which later became part of Pfizer. The compound was primarily investigated for its efficacy in treating cognitive impairments linked to Alzheimer's disease and schizophrenia. Despite showing promising results in Phase II clinical trials, including a favorable side effect profile, further development was halted in 2011 due to insufficient evidence of efficacy .
Cerlapirdine has the molecular formula and a molar mass of 409.50 g/mol. Its structure includes an indazole moiety that is essential for its interaction with serotonin receptors. The three-dimensional configuration of Cerlapirdine allows it to effectively bind to the 5-HT6 receptor, facilitating its antagonistic effects. The molecular structure can be represented using various notations such as SMILES or InChI codes for computational modeling and analysis .
Cerlapirdine undergoes various chemical reactions that are pertinent to its pharmacokinetics and metabolism. Notably, it has been profiled for metabolic stability in biological systems. In studies involving radiolabeled Cerlapirdine, it was found that the unchanged compound constituted about 51% of drug-related components in circulation . This indicates that Cerlapirdine has a significant metabolic pathway that preserves its active form during systemic circulation.
The mechanism of action of Cerlapirdine is primarily through its role as a selective antagonist at the serotonin 5-HT6 receptor. This receptor is involved in various neurological processes, including cognition and mood regulation. By inhibiting this receptor's activity, Cerlapirdine may enhance neurotransmitter release (such as acetylcholine) in the brain regions associated with memory and learning . The binding affinity and interaction dynamics with the receptor have been characterized using molecular docking studies, which reveal critical amino acid interactions that stabilize the ligand-receptor complex.
Cerlapirdine exhibits several notable physical and chemical properties:
These properties are essential for understanding how Cerlapirdine behaves in vivo and inform formulation strategies for potential therapeutic applications .
Cerlapirdine's primary application lies in its potential use as a treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. Its ability to selectively antagonize the serotonin 5-HT6 receptor positions it as a candidate for enhancing cognitive function by modulating neurotransmitter systems involved in memory and learning processes . Although clinical development has stalled, ongoing research into similar compounds continues to explore their therapeutic potential in neuropsychiatric disorders.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: